molecular formula C10H15N3 B1604284 (6-Pyrrolidin-1-ylpyrid-2-yl)methylamine CAS No. 868755-49-1

(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine

Cat. No. B1604284
M. Wt: 177.25 g/mol
InChI Key: HBEJFAYJKXYWKS-UHFFFAOYSA-N
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Description

“(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine”, also known as 2-(pyridin-2-yl)-1-pyrrolidinamine, belongs to a class of organic compounds called amines. It has a CAS Number of 868755-49-1 and a molecular weight of 177.25 .


Synthesis Analysis

The synthesis of compounds like “(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine” is represented by the formula C10H15N3 . The InChI Code for this compound is 1S/C10H15N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 .


Physical And Chemical Properties Analysis

“(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine” has a molecular weight of 177.25 .

Scientific Research Applications

Dietary Amines and Cancer Risk

A study on dietary amines and nitrate exposure in a population at high risk of oesophageal and gastric cancer in Kashmir, India, provides insights into how exposure to certain amines, including pyrrolidine, is associated with increased cancer risk. This research highlights the significance of studying chemical exposures in relation to cancer epidemiology (Siddiqi et al., 1992).

Antineoplastic Agent Metabolism

Investigating the N-demethylation of hexamethylmelamine, an antineoplastic agent, in rats and humans reveals the process of metabolizing specific chemical compounds, which could be relevant to understanding how (6-Pyrrolidin-1-ylpyrid-2-yl)methylamine might be metabolized or interact with biological systems (Worzalla et al., 1973).

Carcinogenic Amines Exposure

Research on human exposure to carcinogenic heterocyclic amines provides insights into the potential health risks associated with chemical exposures. Understanding the mutational fingerprints of these amines in experimental animals can inform safety assessments and regulatory decisions for chemicals with similar structures (Nagao et al., 1996).

Safety And Hazards

“(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine” is considered hazardous. It can cause severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

The future directions for “(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJFAYJKXYWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640201
Record name 1-[6-(Pyrrolidin-1-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine

CAS RN

868755-49-1
Record name 1-[6-(Pyrrolidin-1-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)-6-(pyrrolidin-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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